[(4-Sulfamoylphenyl)methyl]urea - 98594-82-2

[(4-Sulfamoylphenyl)methyl]urea

Catalog Number: EVT-3064024
CAS Number: 98594-82-2
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Multiple synthetic pathways lead to [(4-Sulfamoylphenyl)methyl]urea, but a prevalent method involves the reaction of 4-(aminomethyl)benzenesulfonamide with a suitable reagent like phenyl chloroformate, followed by treatment with ammonia. [, ] This approach capitalizes on the reactivity of the amine group in 4-(aminomethyl)benzenesulfonamide towards electrophiles, forming an intermediate carbamate, which subsequently undergoes aminolysis to yield the desired [(4-Sulfamoylphenyl)methyl]urea.

Molecular Structure Analysis

[(4-Sulfamoylphenyl)methyl]urea exhibits a characteristic molecular architecture defined by the central urea group flanked by a phenylmethyl and a sulfamoylphenyl moiety. [] The phenyl rings adopt a planar conformation, and the sulfamoyl group (-SO2NH2) exhibits tetrahedral geometry around the sulfur atom. The presence of hydrogen bond donors (NH groups) and acceptors (C=O and SO2 groups) within the molecule influences its intermolecular interactions, contributing to its solid-state packing and potential biological activities.

Chemical Reactions Analysis

The reactivity of [(4-Sulfamoylphenyl)methyl]urea primarily stems from the presence of the urea and sulfonamide functional groups. The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amine and carbon dioxide. [] Additionally, the sulfonamide group exhibits weak acidity and can participate in deprotonation reactions, forming salts with bases. These chemical transformations modulate its properties and influence its behavior in various chemical environments.

Mechanism of Action

Anti-inflammatory Activity

Studies have explored the anti-inflammatory potential of [(4-Sulfamoylphenyl)methyl]urea derivatives. These compounds exhibit promising activity in reducing inflammation by inhibiting specific inflammatory pathways. []

Anticancer Activity

Preliminary investigations have explored the anticancer activity of [(4-Sulfamoylphenyl)methyl]urea derivatives. These studies demonstrated that certain derivatives can inhibit the growth of cancer cells, suggesting their potential as anticancer agents. [, , ]

Antimicrobial Activity

[(4-Sulfamoylphenyl)methyl]urea derivatives have shown promise as antimicrobial agents. These compounds demonstrate activity against a range of microorganisms, including bacteria and fungi. [, ]

Anti-tubercular Activity

Research has identified [(4-Sulfamoylphenyl)methyl]urea derivatives with anti-tubercular activity. These compounds effectively inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. []

Carbonic Anhydrase Inhibition

Certain [(4-Sulfamoylphenyl)methyl]urea derivatives have demonstrated selective inhibitory activity against human carbonic anhydrases, particularly hCA II, which plays a role in tumor development. This selective inhibition suggests their potential as therapeutic agents for diseases involving hCA II. []

Myeloperoxidase Inhibition

[(4-Sulfamoylphenyl)methyl]urea derivatives, specifically aminopyridines containing this moiety, act as potent and irreversible inhibitors of myeloperoxidase (MPO). [] MPO is a leukocyte-derived enzyme implicated in oxidative stress and damage in inflammatory conditions. By inhibiting MPO, these compounds offer potential therapeutic strategies for inflammatory diseases.

Fibroblast Growth Factor Receptor Inhibition

Research has led to the discovery of [(4-Sulfamoylphenyl)methyl]urea derivatives exhibiting potent and selective inhibition of fibroblast growth factor receptors (FGFRs). [] FGFRs are receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and angiogenesis, making their dysregulation a factor in cancer development. The inhibitory activity of these compounds against FGFRs holds promise for developing targeted cancer therapies.

RAF Kinase Inhibition

Efforts to develop effective cancer therapies have led to the identification of [(4-Sulfamoylphenyl)methyl]urea derivatives as pan-RAF inhibitors. [] RAF kinases play crucial roles in the RAS-RAF-MEK-MAPK signaling pathway, which regulates cell growth and survival. By inhibiting RAF kinases, these compounds offer a potential therapeutic approach for cancers driven by mutations in this pathway.

Pesticide Research

[(4-Sulfamoylphenyl)methyl]urea derivatives have found applications in pesticide research, specifically in the development of herbicides. [, , ] These compounds exhibit herbicidal activity by inhibiting plant growth and development, making them valuable tools for weed control in agriculture.

Corrosion Inhibition

Studies have investigated the corrosion inhibition properties of [(4-Sulfamoylphenyl)methyl]urea derivatives, particularly on mild steel in acidic environments. [, ] These compounds effectively reduce the corrosion rate by forming a protective film on the metal surface, demonstrating their potential as corrosion inhibitors in various industrial applications.

Slow-Release Fertilizer

Research has explored the use of [(4-Sulfamoylphenyl)methyl]urea in developing slow-release fertilizer formulations. [] These formulations provide a controlled and sustained release of nutrients to plants, enhancing nutrient use efficiency and minimizing environmental impact compared to conventional fertilizers.

Applications

Recent studies have highlighted the potential of urea-functionalized poly(ionic liquid)s, incorporating [(4-Sulfamoylphenyl)methyl]urea as a building block, as efficient catalysts. [] These materials exhibit promising catalytic activity in reactions like transesterification and hydrolysis, offering sustainable and reusable alternatives to conventional catalysts.

1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea (GLPG2938)

    Compound Description: GLPG2938 is a potent and selective antagonist of the S1P2 receptor (S1PR2). [] It exhibits good pharmacokinetic properties and demonstrates activity in a bleomycin-induced model of pulmonary fibrosis, making it a promising preclinical candidate for the treatment of idiopathic pulmonary fibrosis (IPF). []

Disubstituted Alkyl 4-(Substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 Dicarboxylate

    Compound Description: This series of compounds incorporates a 1,4-dihydropyridine scaffold linked to a quinazolinone ring system bearing a 4-sulfamoylphenyl substituent. [] Notably, these compounds exhibit antiulcer activity comparable to ranitidine. [] Substitutions on the 1,4-dihydropyridine ring, particularly methoxy and nitro groups, were found to enhance this activity. []

    Compound Description: This series of compounds contains an isoxazoline ring system linked to a benzene sulfonamide or benzamide moiety, with the latter further substituted with a 4-sulfamoylphenyl group. [] These compounds were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. []

3-[(4-Sulfamoylphenyl)hydroxymethylene]-5-methyl-2-oxindole-1-carboxamides

    Compound Description: This series of compounds incorporates a 3-[(4-sulfamoylphenyl)hydroxymethylene]-5-methyl-2-oxindole core, with variations in the carboxamide substituent. [] These compounds displayed significant anti-inflammatory activity in both xylene-induced mice ear swelling and carrageenan-induced rat paw edema models. [] Additionally, they demonstrated a favorable safety profile with less gastrointestinal irritation compared to diclofenac sodium and tenidap sodium. []

1-((4-Chlorophenyl)(2,5-dioxopyrrolidin-1-YL)methyl)urea

    Compound Description: This compound, a Mannich base, was synthesized from succinimide, 4-chlorobenzaldehyde, and urea. [] It was evaluated for antimicrobial activity against Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus niger, and Candida albicans. []

1H-Indole-2,3-dione 3-thiosemicarbazones with 3-sulfamoylphenyl Moiety

    Compound Description: These compounds feature a 1H-indole-2,3-dione core with a 3-thiosemicarbazone substituent that incorporates a 3-sulfamoylphenyl group. [] Evaluation of these compounds revealed them to be potent and selective inhibitors of human carbonic anhydrase (hCA) II. [] hCA II is a known drug target for various conditions, including glaucoma and epilepsy, suggesting that this class of compounds, particularly those with high selectivity for hCA II, may hold therapeutic promise. []

1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea (Aminopyridine 2)

    Compound Description: This aminopyridine derivative acts as a potent, irreversible inhibitor of myeloperoxidase (MPO). [] Studies have demonstrated its ability to inhibit MPO in human plasma, block MPO-dependent vasomotor dysfunction in rat aortic rings, and exhibit efficacy in a mouse model of peritonitis. [] Its high oral bioavailability and suitability for administration as a food admixture make it a valuable tool for investigating the role of MPO in chronic inflammatory diseases. []

3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

    Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [] Preclinical studies have shown its efficacy in inhibiting tumor growth in a xenograft model of bladder cancer overexpressing wild-type FGFR3, highlighting its potential as an anticancer agent. []

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

    Compound Description: LY3009120 is a pan-RAF inhibitor designed to overcome the limitations of earlier BRAF inhibitors, such as paradoxical MAPK pathway activation, which can lead to resistance and tumor progression. [] It exhibits potent activity against both BRAF V600E mutant and wild-type RAF kinases, including CRAF, and demonstrates efficacy in preclinical models of cancer, including those driven by RAS mutations. [] Currently in phase I clinical trials, LY3009120 holds promise as a novel therapeutic option for various cancer types. []

    Compound Description: This series of compounds was designed and synthesized as potential succinate dehydrogenase inhibitors (SDHIs) for fungicidal applications. [] Several of these compounds showed potent activity against various fungal plant pathogens, with some displaying even greater efficacy than the commercial fungicide bixafen. [] The promising antifungal activity of these compounds, coupled with their low phytotoxicity, suggests their potential as novel agricultural fungicides. []

Properties

CAS Number

98594-82-2

Product Name

[(4-Sulfamoylphenyl)methyl]urea

IUPAC Name

(4-sulfamoylphenyl)methylurea

Molecular Formula

C8H11N3O3S

Molecular Weight

229.25

InChI

InChI=1S/C8H11N3O3S/c9-8(12)11-5-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H3,9,11,12)(H2,10,13,14)

InChI Key

MKLIHIQQRVXEQU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)N)S(=O)(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.